![molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6](/img/structure/B3325029.png)
1,3-Diazabicyclo[3.2.1]octane
Übersicht
Beschreibung
1,3-Diazabicyclo[3.2.1]octane is a nitrogen-containing heterocycle . It has a molecular formula of C6H12N2 and is a key synthetic intermediate in several total syntheses . Its unique structure makes it a challenging scaffold to acquire .
Synthesis Analysis
The synthesis of 1,3-Diazabicyclo[3.2.1]octane involves key steps such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .Molecular Structure Analysis
The molecular structure of 1,3-Diazabicyclo[3.2.1]octane is characterized by a bicyclic architecture . The geometric structure calculations were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Chemical Reactions Analysis
1,3-Diazabicyclo[3.2.1]octane undergoes 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diazabicyclo[3.2.1]octane are characterized by its reactivity as a 1,3-dipole in cycloaddition reactions with alkenes . The density and detonation properties increase with the increasing number of nitro groups and aza nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interatomic Interactions
1,3-Diazabicyclo[3.2.1]octane, a parent ring of the TAN1251 family of alkaloids, has been characterized in molecular structure, interatomic interactions, and vibrational analysis. It was compared with nortropane, the parent framework of the tropane ring system, using methods like X-ray structural analysis, DFT geometry optimizations, infrared frequency calculations, natural bond orbital analysis, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).
Catalyst in Organic Synthesis
1,3-Diazabicyclo[3.2.1]octane (DABCO) has been widely used as a solid catalyst in organic preparations. It is noted for its eco-friendliness, high reactivity, easy handling, and non-toxicity. This catalyst has been applied in various organic transformations, yielding products with high selectivity and excellent yields (Bita, 2010).
Synthesis of Pyrazolo[1,2-a][1,2,4]triazole-1,3-dione Derivatives
DABCO has also been utilized as an efficient catalyst in the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives. This was achieved through a three-component condensation reaction under ultrasound irradiation conditions, providing a rapid and mild condition for the reaction (Azarifar et al., 2013).
Preparation of Tetrahydrobenzo[b]pyran and Pyrano[2,3-d]pyrimidinone Derivatives
A new acidic ionic liquid based on 1,3-Diazabicyclo[3.2.1]octane was prepared and used as a catalyst for the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This process demonstrated advantages like high yields, short reaction times, and the use of an easily preparable catalyst (Shirini et al., 2017).
Versatility in Synthetic Applications
1,3-Diazabicyclo[3.2.1]octane's versatility is highlighted in its applications in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions. This versatility is based on its basic, nucleophilic, and catalytic properties, expanding its use in various chemical synthesis processes (Bugaenko et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZFVFPZSVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazabicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




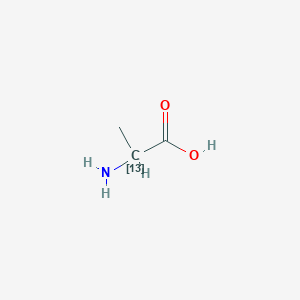
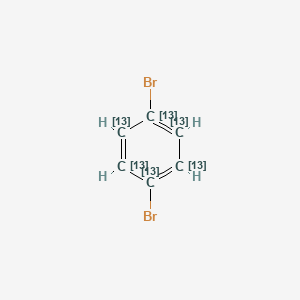

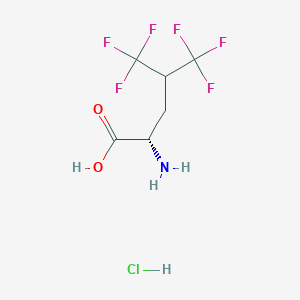


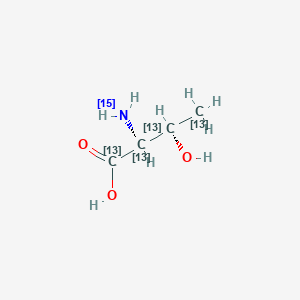


![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
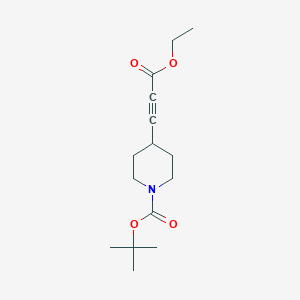
![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)
